2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate
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Overview
Description
2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of bromine atoms, a methyl group, and a naphthalene sulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate typically involves the bromination of 6-methylphenyl naphthalene-1-sulfonate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid under reducing conditions.
Common Reagents and Conditions
Bromination: Bromine or NBS in carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,4-dihydroxy-6-methylphenyl naphthalene-1-sulfonate.
Oxidation: Formation of 2,4-dibromo-6-carboxyphenyl naphthalene-1-sulfonate.
Reduction: Formation of 2,4-dibromo-6-methylphenyl naphthalene-1-sulfonic acid.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate involves its interaction with specific molecular targets. The bromine atoms and the sulfonate group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-methylphenyl benzene-1-sulfonate
- 2,4-Dichloro-6-methylphenyl naphthalene-1-sulfonate
- 2,4-Dibromo-6-methylphenyl naphthalene-2-sulfonate
Uniqueness
2,4-Dibromo-6-methylphenyl naphthalene-1-sulfonate is unique due to the presence of both bromine atoms and a naphthalene sulfonate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H12Br2O3S |
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Molecular Weight |
456.1 g/mol |
IUPAC Name |
(2,4-dibromo-6-methylphenyl) naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12Br2O3S/c1-11-9-13(18)10-15(19)17(11)22-23(20,21)16-8-4-6-12-5-2-3-7-14(12)16/h2-10H,1H3 |
InChI Key |
PSCGZRUBZXGNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OS(=O)(=O)C2=CC=CC3=CC=CC=C32)Br)Br |
Origin of Product |
United States |
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